molecular formula C12H15N5O5 B3031141 N-Acetyladenosine CAS No. 16265-37-5

N-Acetyladenosine

Cat. No. B3031141
CAS RN: 16265-37-5
M. Wt: 309.28 g/mol
InChI Key: SLLVJTURCPWLTP-WOUKDFQISA-N
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Description

N-Acetyladenosine is an adenosine analog . Adenosine analogs are known to act as smooth muscle vasodilators and have been shown to inhibit cancer progression .


Synthesis Analysis

This compound has been identified as a post-transcriptionally modified nucleoside in transfer RNA (tRNA) that influences tertiary structure, stability, and coding properties . Another study reported the synthesis of an adenosine analog, which was able to label and capture individual recombinant adenosine binding proteins (ABPs) with good target selectivity .


Molecular Structure Analysis

The molecular formula of this compound is C12H15N5O5 . It has an average mass of 309.278 Da and a monoisotopic mass of 309.107330 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that adenosine analogs like this compound are important in various biological processes .


Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3 . It has 10 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds . Its polar surface area is 143 Å2, and it has a molar volume of 164.7±7.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Modification

N-Acetyladenosine derivatives, such as N6-acetyl-2′,3′,5′-tri-O-acetyladenosine, have been synthesized efficiently for selective N6-alkylations. These derivatives show potential for regioselective chemical modifications, which can be utilized in various biochemical and pharmacological studies. For instance, propargyl derivative 2a has shown promise as a substrate for copper(I)-catalyzed cycloadditions, paving the way for preparing libraries of modified adenosines with potential biological activities (Tararov et al., 2011).

Post-Translational Modifications

The role of N(epsilon)-acetylation of lysine, an important post-translational modification, in regulating transcription and other DNA-dependent nuclear processes has been studied extensively. This modification is pivotal in eukaryotic regulation, and N(epsilon)-acetylated proteins can be synthesized through specific incorporation techniques, aiding in the exploration of cellular roles of such modifications (Neumann, Peak-Chew, & Chin, 2008).

Biological and Antitumor Activities

N6-substituted adenosines, synthesized from N6-acetyl-2′,3′,5′-tri-O-acetyladenosine, have been evaluated for their cytokinin and cytotoxic activities in plant and human cancer cell assays. Some of these compounds demonstrated remarkable cytokinin activity, which correlated with their cytotoxic effects, suggesting their potential application in cancer therapeutics (Kolyachkina et al., 2011).

Antiviral Research

The selective antiviral activity of N(6)-benzyladenosine and its analogs against enterovirus 71 has been explored. The study focused on structural optimization to enhance antiviral properties, indicating the potential of N-acetyl-2',3',5'-tri-O-acetyladenosine derivatives in developing antiviral agents (Drenichev et al., 2016).

Gene Transcription Influences

Sirtuins, a class of histone deacetylases, utilize this compound in a reaction that influences gene silencing and lifespan extension. This understanding helps in exploring the modulation of sirtuin activity and its role in age-related diseases (Dvorakova, Přibylová, & Vanek, 2013).

Mechanism of Action

Target of Action

N-Acetyladenosine is a derivative of adenosine, which is known to interact with specific cell membrane receptors, namely A1 and A2 . These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue . The primary role of these receptors is to modulate the activity of the sinoatrial (SA) and atrioventricular (AV) nodes .

Mode of Action

The compound’s interaction with its targets results in the depression of SA and AV nodal activity . It antagonizes cyclic adenosine monophosphate (cAMP)-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy . This means it reduces the rate and speed of the heart’s rhythmic contractions .

Biochemical Pathways

For instance, adenosine is involved in energy transfer as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as signal transduction as cyclic adenosine monophosphate (cAMP) .

Pharmacokinetics

For NAC, maximum plasma concentration increases with oral doses, particularly with sustained-release formulations . The half-life of NAC is around 6 hours

Result of Action

The action of adenosine results in the depression of sa and av nodal activity, leading to a reduction in the rate and speed of the heart’s rhythmic contractions .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, acetate, a related compound, acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function

Future Directions

While specific future directions for N-Acetyladenosine research are not detailed in the search results, it’s clear that adenosine analogs like this compound have potential in various areas of research, including cancer progression inhibition .

properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-5(19)16-10-7-11(14-3-13-10)17(4-15-7)12-9(21)8(20)6(2-18)22-12/h3-4,6,8-9,12,18,20-21H,2H2,1H3,(H,13,14,16,19)/t6-,8-,9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLVJTURCPWLTP-WOUKDFQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647825
Record name N-Acetyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16265-37-5
Record name N-Acetyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16265-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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